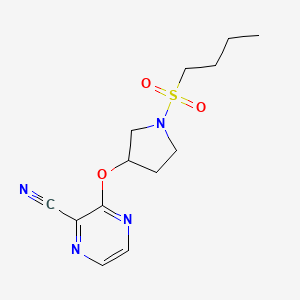
3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. BPC-157 is a stable gastric pentadecapeptide that was first isolated from human gastric juice. It has been shown to have a wide range of biological effects, including anti-inflammatory, wound healing, and tissue regeneration properties.
Mecanismo De Acción
The exact mechanism of action of 3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is not fully understood. However, it has been shown to interact with multiple molecular targets, including growth factors, cytokines, and extracellular matrix proteins. This compound has been shown to increase the expression of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which are important for angiogenesis and tissue repair. It also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines and promoting the recruitment of immune cells to the site of injury.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to promote angiogenesis, collagen synthesis, and extracellular matrix deposition. It also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines and promoting the recruitment of immune cells to the site of injury. This compound has been shown to accelerate the healing of various tissues, including muscle, tendon, ligament, bone, and skin. It also has neuroprotective effects and has been shown to improve functional recovery after spinal cord injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several advantages for lab experiments. It is stable in gastric acid and can be administered orally, making it easy to use in animal studies. It also has a low molecular weight and can penetrate cell membranes, allowing it to exert its effects intracellularly. However, there are some limitations to using this compound in lab experiments. It is a synthetic peptide and may not fully replicate the biological effects of the endogenous peptide. It also has a short half-life and may require frequent dosing to maintain therapeutic levels.
Direcciones Futuras
There are several future directions for research on 3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile. One area of interest is the potential use of this compound for the treatment of inflammatory bowel disease (IBD). This compound has been shown to have anti-inflammatory effects and may be effective in reducing inflammation in the gut. Another area of interest is the potential use of this compound for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has neuroprotective effects and may be effective in slowing the progression of these diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is synthesized through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The peptide is assembled in a stepwise manner using protected amino acids, and the final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The purity of the final product is typically greater than 95%.
Aplicaciones Científicas De Investigación
3-((1-(Butylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological effects, including anti-inflammatory, wound healing, and tissue regeneration properties. This compound has been shown to accelerate the healing of various tissues, including muscle, tendon, ligament, bone, and skin. It also has neuroprotective effects and has been shown to improve functional recovery after spinal cord injury.
Propiedades
IUPAC Name |
3-(1-butylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-2-3-8-21(18,19)17-7-4-11(10-17)20-13-12(9-14)15-5-6-16-13/h5-6,11H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWGMLHZHCLLDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(C1)OC2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

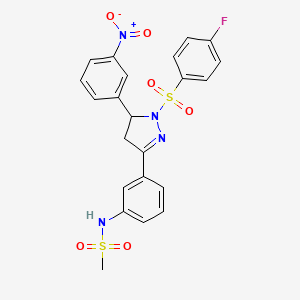
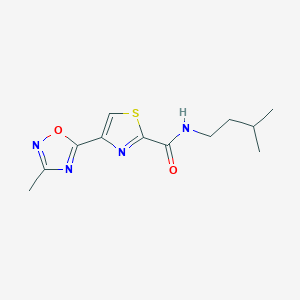
![2-(2-chlorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B3019979.png)

![2-(sec-butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3019981.png)
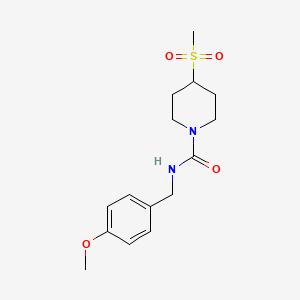
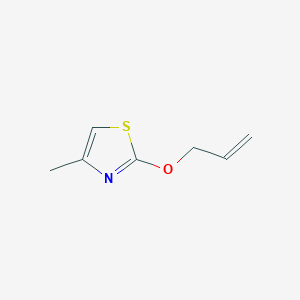
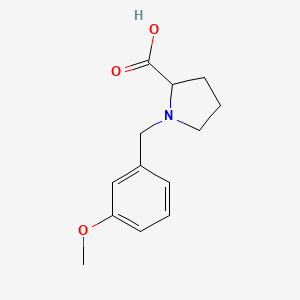


![1-({3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B3019988.png)
![N-[1-(3-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B3019990.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B3019994.png)
amine](/img/structure/B3019996.png)